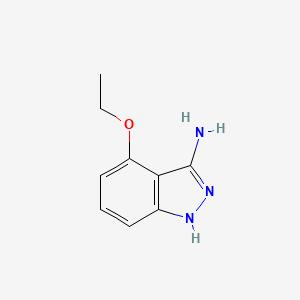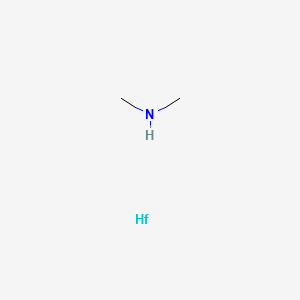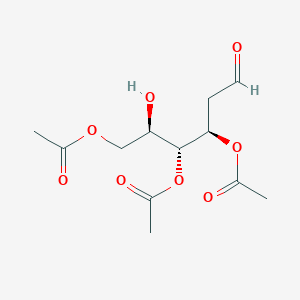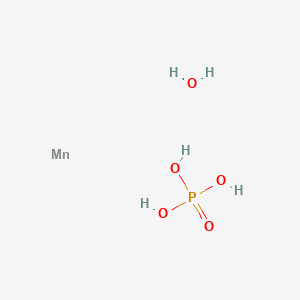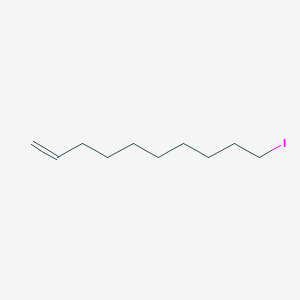
1-Decene, 10-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decene, 10-iodo- is an organic compound with the molecular formula C10H19I. It is an iodinated derivative of 1-decene, which is an alkene with a ten-carbon chain and a double bond at the first carbon atom. The presence of the iodine atom at the tenth carbon makes this compound unique and imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decene, 10-iodo- can be synthesized through the iodination of 1-decene. One common method involves the addition of iodine (I2) to 1-decene in the presence of a catalyst or under UV light. The reaction typically proceeds as follows: [ \text{C10H20} + \text{I2} \rightarrow \text{C10H19I} + \text{HI} ]
Industrial Production Methods: Industrial production of 1-Decene, 10-iodo- may involve continuous flow reactors where 1-decene is reacted with iodine under controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and iodine concentration are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Decene, 10-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, 1-Decene, 10-iodo- can undergo elimination to form 1-decene.
Addition Reactions: The double bond in 1-decene can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Substitution: 1-Decanol, 1-Decanenitrile.
Elimination: 1-Decene.
Addition: 1,2-Dibromodecane.
Aplicaciones Científicas De Investigación
1-Decene, 10-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems where iodinated compounds are used as tracers or probes.
Medicine: Investigated for potential use in radiopharmaceuticals due to the presence of iodine.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1-Decene, 10-iodo- depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon chain. In elimination reactions, the iodine atom is removed along with a hydrogen atom, forming a double bond. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparación Con Compuestos Similares
1-Decene: The parent compound without the iodine atom.
1-Decanol: The alcohol derivative of 1-decene.
1-Decanenitrile: The nitrile derivative of 1-decene.
Comparison: 1-Decene, 10-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. Compared to 1-decene, it can participate in a wider range of substitution and elimination reactions. The iodine atom also makes it useful in applications requiring radiolabeling or specific chemical reactivity.
Propiedades
IUPAC Name |
10-iododec-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19I/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAJCIOPUQQBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446550 |
Source


|
| Record name | 1-Decene, 10-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131034-47-4 |
Source


|
| Record name | 1-Decene, 10-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
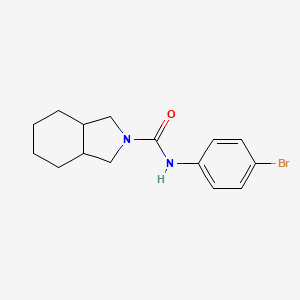
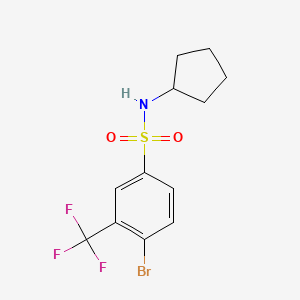
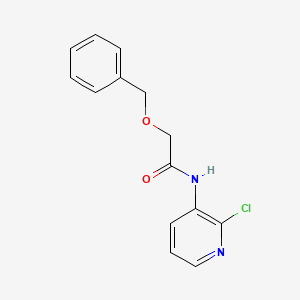
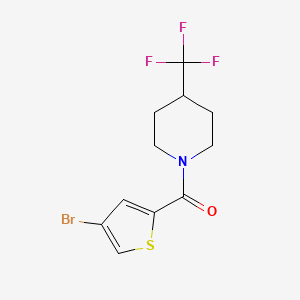
![1,1-Dimethylethyl 4-[2-(phenylmethoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B8234703.png)
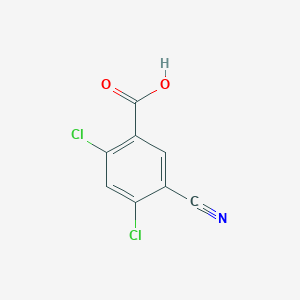
![Imidazo[1,5-a]pyridin-1-amine hydrochloride](/img/structure/B8234714.png)
![4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid](/img/structure/B8234733.png)
![4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B8234741.png)
![Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B8234748.png)
